REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][C:5](Br)=[CH:4][N:3]=1.[F:9][C:10]1[CH:15]=[CH:14][C:13](B(O)O)=[CH:12][CH:11]=1.C([O-])([O-])=O.[Na+].[Na+]>C1(C)C=CC=CC=1.C(O)C.O.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([C:13]2[CH:14]=[CH:15][C:10]([F:9])=[CH:11][CH:12]=2)=[CH:4][N:3]=1 |f:2.3.4,^1:39,41,60,79|
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Name
|
|
Quantity
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1.8 g
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Type
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reactant
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Smiles
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NC1=NC=C(C=C1)Br
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Name
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|
Quantity
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104 mL
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Type
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solvent
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
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24 mL
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Type
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solvent
|
Smiles
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C(C)O
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Name
|
|
Quantity
|
1.75 g
|
Type
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reactant
|
Smiles
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FC1=CC=C(C=C1)B(O)O
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Name
|
|
Quantity
|
10 mL
|
Type
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reactant
|
Smiles
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C(=O)([O-])[O-].[Na+].[Na+]
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Name
|
|
Quantity
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50 mL
|
Type
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solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.6 g
|
Type
|
catalyst
|
Smiles
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C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
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Control Type
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AMBIENT
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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was added in one portion
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Type
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TEMPERATURE
|
Details
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the reaction was heated
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Type
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TEMPERATURE
|
Details
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to reflux for 26 hours
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Duration
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26 h
|
Type
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CUSTOM
|
Details
|
The layers were separated
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Type
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EXTRACTION
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Details
|
the aqueous layer was extracted with ethyl acetate (EtOAc) (2×100 mL)
|
Type
|
WASH
|
Details
|
washed with saturated aqueous NaHCO3
|
Type
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DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
|
Type
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CONCENTRATION
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Details
|
concentrated to a brown oil
|
Type
|
CUSTOM
|
Details
|
purification on a silica gel ISCO column (120 g column, 2.5% MeOH—CH2Cl2)
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC=C(C=C1)C1=CC=C(C=C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.2 g | |
YIELD: PERCENTYIELD | 60% | |
YIELD: CALCULATEDPERCENTYIELD | 61.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |